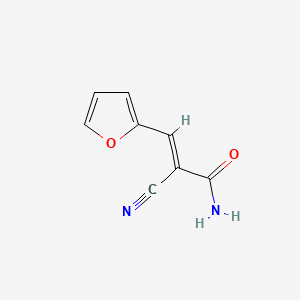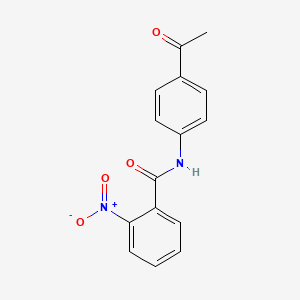![molecular formula C14H14N4O4 B5780842 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse range of biological activities. The unique molecular structure of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and microorganisms. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) in lab experiments is its potent biological activity. It has been shown to have a range of antimicrobial and anticancer activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Future Directions
There are several future directions for research on 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole). One potential direction is the development of new drugs based on this compound. It has been shown to have potent antimicrobial and anticancer activities, making it a promising candidate for drug development. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to determine how it inhibits the growth of cancer cells and microorganisms. Finally, future research could focus on the synthesis of new derivatives of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) with enhanced biological activity and reduced toxicity.
Synthesis Methods
The synthesis of 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) involves the reaction of 1,4-phenylenediamine with glyoxal in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. This synthesis method has been optimized to produce high yields of pure 5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole).
Scientific Research Applications
5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole) has been shown to exhibit a range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of this compound is in the development of new drugs. It has been found to have potent antimicrobial and anticancer activities, making it a potential lead compound for the development of new drugs in these areas.
properties
IUPAC Name |
3-methyl-5-[[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-9-15-13(21-17-9)7-19-11-3-5-12(6-4-11)20-8-14-16-10(2)18-22-14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXPLAGUSRWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)OCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-[Benzene-1,4-diylbis(oxymethanediyl)]bis(3-methyl-1,2,4-oxadiazole) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)




![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)

![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)